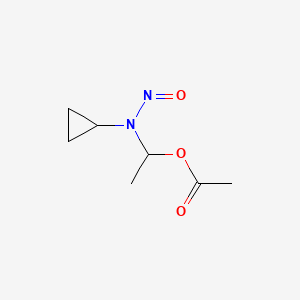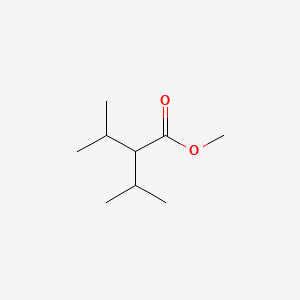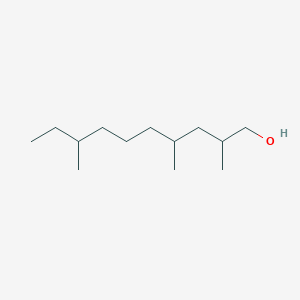
2,4,8-Trimethyldecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Trimethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to a decane chain, with a hydroxyl group (-OH) at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyldecan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,4,8-trimethyl-1-decanone with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Trimethyldecan-1-OL undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,4,8-Trimethyl-1-decanone.
Reduction: 2,4,8-Trimethyldecane.
Substitution: 2,4,8-Trimethyl-1-chlorodecane.
Applications De Recherche Scientifique
2,4,8-Trimethyldecan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,4,8-Trimethyldecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,8-Trimethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4,8-Trimethyl-1-decanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,4,8-Trimethyl-1-chlorodecane: A halogenated derivative with distinct chemical properties.
Uniqueness
2,4,8-Trimethyldecan-1-OL is unique due to its combination of a long alkyl chain with multiple methyl groups and a hydroxyl group. This structure imparts specific physical and chemical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
91001-14-8 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
2,4,8-trimethyldecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h11-14H,5-10H2,1-4H3 |
Clé InChI |
WNXJDOCIGZUIIF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


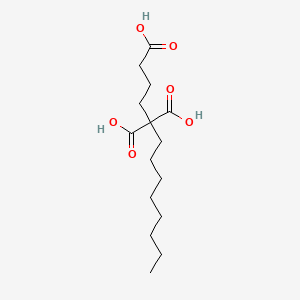
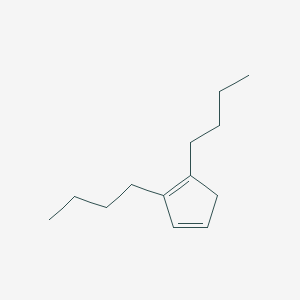
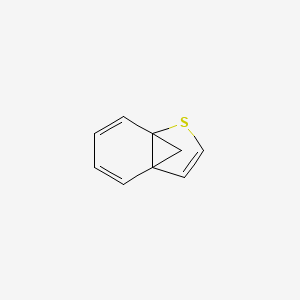
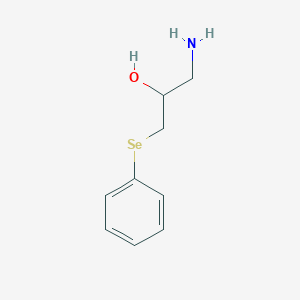
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
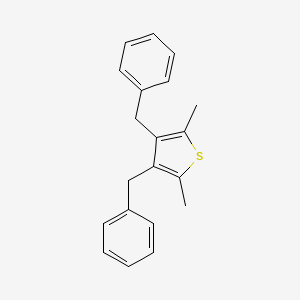
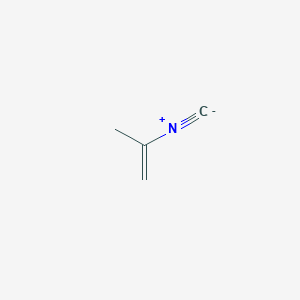
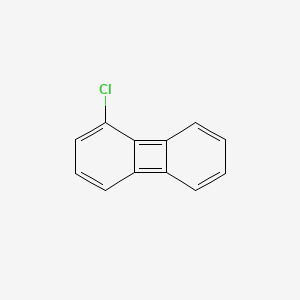
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
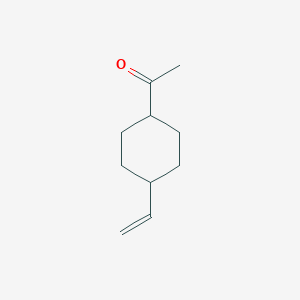

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
